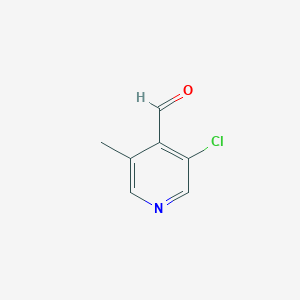

3-Chloro-5-methylisonicotinaldehyde

Description

3-Chloro-5-methylisonicotinaldehyde is a substituted pyridine derivative featuring an aldehyde group at position 4 (isonicotinaldehyde backbone), a chlorine atom at position 3, and a methyl group at position 5. The compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, creating unique electronic and steric effects. This aldehyde is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where such scaffolds are used to construct heterocyclic intermediates or bioactive molecules.

Properties

CAS No. |

1256812-64-2 |

|---|---|

Molecular Formula |

C7H6ClNO |

Molecular Weight |

155.58164 |

Synonyms |

3-Chloro-5-Methyl-pyridine-4-carbaldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 3-Chloro-5-methylisonicotinaldehyde and its analogs:

| Compound Name | CAS No. | Substituent Positions & Groups | Functional Group | Key Structural Features |

|---|---|---|---|---|

| This compound | N/A | 3-Cl, 5-CH₃ | Aldehyde (C4) | Pyridine ring with Cl and CH₃ substituents |

| 2-Chloro-5-hydroxyisonicotinaldehyde | 42959-40-0 | 2-Cl, 5-OH | Aldehyde (C4) | Hydroxy group increases polarity |

| 2-Chloro-5-hydroxynicotinic acid | 887707-21-3 | 2-Cl, 5-OH | Carboxylic acid | Acidic group enables salt formation |

| (6-Chloro-5-methylpyridin-3-yl)methanol | 41288-96-4 | 6-Cl, 5-CH₃, 3-CH₂OH | Alcohol | Hydroxymethyl group enhances hydrophilicity |

Key Observations:

- Substituent Position : Chlorine at position 3 (target compound) versus position 2 (e.g., 42959-40-0) alters electronic effects. Position 3-Cl in the target compound may reduce steric hindrance near the aldehyde compared to 2-Cl analogs .

- Functional Groups : The aldehyde group (target compound) is more reactive toward nucleophiles than the carboxylic acid (887707-21-3) or alcohol (41288-96-4), enabling diverse derivatization pathways.

- Polarity : Hydroxy-substituted analogs (e.g., 42959-40-0) exhibit higher water solubility due to hydrogen bonding, whereas the methyl group in the target compound enhances lipophilicity .

Physicochemical Properties (Inferred)

| Property | This compound | 2-Chloro-5-hydroxyisonicotinaldehyde | 2-Chloro-5-hydroxynicotinic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~169.6 (estimated) | ~171.6 (estimated) | ~187.6 (reported) |

| Boiling Point | Moderate (similar to benzaldehydes) | Higher (due to -OH) | High (carboxylic acid) |

| Solubility in Water | Low (non-polar CH₃) | Moderate (polar -OH) | High (ionic forms) |

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.